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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methylpyridine

Cat. No.: B1371285 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-iodo-3-methylpyridine

Introduction
2-Chloro-5-iodo-3-methylpyridine is a halogenated pyridine derivative that serves as a

crucial building block in organic synthesis. Its unique substitution pattern, featuring chloro, iodo,

and methyl groups, provides multiple reactive sites for further chemical modification. This

makes it a valuable intermediate in the development of novel compounds within the

pharmaceutical and agrochemical industries[1][2]. Researchers leverage this molecule's

reactivity to construct more complex molecular architectures, particularly in the synthesis of

biologically active pyridine derivatives known for a range of therapeutic properties[1].

This guide provides a comprehensive overview of the core physical and chemical properties of

2-Chloro-5-iodo-3-methylpyridine. It is intended for researchers, synthetic chemists, and

drug development professionals who require a detailed understanding of this compound for its

effective handling, characterization, and application in synthetic workflows. The information

presented is synthesized from chemical supplier data and public chemical databases to ensure

technical accuracy.

Compound Identification and Core Properties
Accurate identification is the first step in any scientific endeavor. The fundamental identifiers

and physical properties of 2-Chloro-5-iodo-3-methylpyridine are summarized below. These

values are critical for reaction planning, purification, and safety assessments.
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Property Value Source(s)

CAS Number 59782-89-7 [1][3][4]

Molecular Formula C₆H₅ClIN [1][3][4]

Molecular Weight 253.47 g/mol [1][3][4]

Synonyms

2-Chloro-3-methyl-5-

iodopyridine, 2-Chloro-5-iodo-

3-picoline

[1][3][4]

Appearance Off-white to tan crystalline solid [1]

Melting Point 44 - 52 °C [1]

Purity ≥98% to ≥99% (GC) [1][4]

Storage

Store at 2-8°C under an inert

atmosphere (Nitrogen or

Argon) and protected from

light.

[1][4][5]

Computational Data

Computational models provide valuable predictions of a molecule's behavior and properties,

which are particularly useful in the early stages of drug discovery and process development.

Parameter Predicted Value Source(s)

Topological Polar Surface Area

(TPSA)
12.89 Å² [4]

LogP (Octanol-Water Partition

Coeff.)
2.64802 [4]

Spectroscopic and Structural Characterization
While detailed, peer-reviewed spectral assignments for 2-Chloro-5-iodo-3-methylpyridine are

not readily available in the public domain, spectroscopic data such as Nuclear Magnetic
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Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its identity and

purity. Chemical suppliers often provide this data upon request[6][7][8]. The expected

spectroscopic features are discussed within the experimental protocols below.

Experimental Protocols for Physical Property
Determination
The following section details standardized methodologies for verifying the physical and

structural properties of chemical intermediates like 2-Chloro-5-iodo-3-methylpyridine.

Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property that serves as a primary

indicator of a compound's purity. A sharp melting range close to the literature value suggests

high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. A small

amount is packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting

point (approx. 40 °C).

Once within 10-15 °C of the expected range, reduce the heating rate to 1-2 °C/min. This

slow rate is crucial for accurately observing the temperature range over which the solid

melts.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (completion). The melting

"point" is correctly reported as this range.
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Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise

structure of an organic molecule. ¹H NMR provides information on the number, environment,

and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-iodo-3-methylpyridine
in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is

critical; it must dissolve the compound without containing protons that would interfere with

the sample's signals.

Data Acquisition:

Transfer the solution to a clean, dry NMR tube.

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

Expected ¹H NMR Signals:

A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C4

position.

A singlet in the aromatic region (δ 8.0-9.0 ppm) for the proton at the C6 position.

A singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the three protons of the

methyl (CH₃) group.

Expected ¹³C NMR Signals:

Six distinct signals are expected, one for each carbon atom in the molecule, including the

methyl carbon and the five carbons of the pyridine ring. The carbons attached to

electronegative atoms (Cl, I, N) will be significantly shifted downfield.

Workflow Visualization
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The logical flow for characterizing a chemical intermediate is essential for ensuring data

integrity and systematic evaluation. The following diagram illustrates a standard workflow.

Phase 1: Initial Verification

Phase 2: Structural Confirmation

Phase 3: Data Consolidation

Receive Sample:
2-Chloro-5-iodo-3-methylpyridine

Visual Inspection
(Color, Form)

Melting Point Analysis

Purity Assessment
(e.g., GC-MS or HPLC)

¹H NMR Spectroscopy

If Pure

Generate Certificate
of Analysis (CoA)

Fails Spec.

¹³C NMR Spectroscopy

Mass Spectrometry
(Confirm Molecular Weight)

Compare Data to
Literature/Standards
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Click to download full resolution via product page

Caption: Workflow for Physical and Spectroscopic Characterization.

Conclusion
2-Chloro-5-iodo-3-methylpyridine is a crystalline solid with a melting point in the range of 44-

52 °C. Its identity and purity are best confirmed through a combination of physical

measurements, such as melting point analysis, and spectroscopic techniques, primarily NMR

and Mass Spectrometry. Proper handling and storage at refrigerated temperatures under an

inert atmosphere are crucial for maintaining its stability and integrity. The data and protocols

presented in this guide provide a solid foundation for scientists to confidently utilize this

versatile chemical intermediate in their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1371285#physical-properties-of-2-chloro-5-iodo-3-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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